4-Bromo-2'-methoxybiphenyl
Overview
Description
4-Bromo-2’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position and a methoxy group at the 2’-position
Scientific Research Applications
4-Bromo-2’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Safety and Hazards
The safety information for 4-Bromo-2’-methoxybiphenyl indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of 4-Bromo-2’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2’-methoxybiphenyl can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can modify the methoxy group to form aldehydes, alcohols, or other functional groups .
Mechanism of Action
The mechanism of action of 4-Bromo-2’-methoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
- 4-Bromo-4’-methoxybiphenyl
- 2-Bromo-2’-methoxybiphenyl
- 4-Bromo-2,5-dimethoxybiphenyl
Comparison: 4-Bromo-2’-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-bromo-4-(2-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZTLPDJYSVOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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